molecular formula C₂₇H₃₄O₁₁ B1155790 Prednisone Glucuronide

Prednisone Glucuronide

Cat. No.: B1155790
M. Wt: 534.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisone Glucuronide is a major conjugated metabolite of the synthetic glucocorticoid prednisone, formed in the liver during phase II metabolism. This water-soluble conjugate is primarily excreted in the urine, making it a critical analyte for investigating the pharmacokinetics, metabolic pathways, and clearance mechanisms of its parent drug. Research into this compound is essential for understanding the complete biotransformation profile of prednisone, a cornerstone anti-inflammatory and immunosuppressive agent. The glucuronidation of prednisone and its active form, prednisolone, is a primary route of elimination, with the resulting metabolites being excreted renally as sulfate and glucuronide conjugates. As a reference standard, this compound is invaluable for developing and validating targeted LC-MS/MS analytical methods. These methods allow for the direct quantification of intact steroid glucuronides in biological samples like urine and plasma, bypassing the need for hydrolysis steps and providing a more accurate picture of metabolic fate. Studying this metabolite offers insights into the activity of uridine diphosphoglucuronosyl transferases (UGTs) and the reversible process of glucuronidation and deglucuronidation, which can influence the physiological levels of active steroids. This product is specifically designed for use in laboratory research applications. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₂₇H₃₄O₁₁

Molecular Weight

534.55

Synonyms

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-((10R,13S,17R)-17-Hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy)tetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Degradation Kinetics of Acyl Glucuronides vs. Glucosides

Compound Type t1/2 (h) Reaction Rate Ratio (R:S) Key Reactivity Drivers
Di-methyl acyl glucuronide 23.3 - Carboxylate group, steric hindrance
Di-methyl acyl glucoside 16.0 - Absence of carboxylate
(S)-α-methyl acyl glucuronide - 1:2 Methyl substitution position

The carboxylate group in acyl glucuronides accelerates reactivity in fast-reacting compounds but slows degradation in slower-reacting ones compared to glucosides. This dichotomy arises from carboxylate-induced stabilization of transition states in hydrolysis and transacylation reactions .

Structural and Stereochemical Influences

  • Anomer Effects: The 1-α anomers of both acyl glucuronides and glucosides degrade faster than their 1-β counterparts due to favorable cis-ring fusion and exo-anomeric effects during transition-state formation .
  • Regioselectivity : UGT isoforms exhibit distinct regioselectivity. For example, UGT1A3 preferentially glucuronidates quercetin at the 3’-position, while UGT1A9 favors the 3-position, demonstrating enzyme-dependent metabolite profiles .

Transporter-Mediated Disposition

Glucuronide disposition is highly dependent on transporters such as MRP2 and BCRP:

  • MRP2 Knockout Models: The systemic exposure (AUC) of ethinylestradiol glucuronide (EEG) increases 46-fold in MRP2-deficient mice, whereas morphine glucuronide shows only a 1.5-fold increase, indicating compound-specific transporter reliance .

Pharmacokinetic and Functional Comparisons

  • Antioxidant Activity: Flavonoid glucuronides like quercetin-3-O-glucuronide contribute significantly to antioxidant activity, comparable to Prednisone Glucuronide’s anti-inflammatory roles .
  • Biological Binding : O-Desmethylangolensin (O-DMA) glucuronide binds to human ERβ with affinity similar to daidzein glucuronides, suggesting shared estrogenic modulation mechanisms .
  • Microbial Metabolism : N-linked glucuronides (e.g., regorafenib-glucuronide) resist cleavage by gut microbial β-glucuronidases that typically hydrolyze O-linked glucuronides, altering toxicity profiles .

Analytical Challenges and Structural Characterization

  • Ion Mobility Spectrometry (IMS): Improves signal-to-noise ratios by 2–7-fold, enabling separation of isomeric glucuronides like etiocholanolone glucuronide and epiandrosterone glucuronide .
  • Compaction Factors : Primary glucuronides (e.g., triclosan-glucuronide) exhibit greater structural compaction (factor: 1.174) than secondary glucuronides (1.102), influencing their gas-phase stability .

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves incubating prednisone with uridine diphosphate glucuronic acid (UDPGA) in the presence of UGT enzymes, typically derived from human liver microsomes or recombinant systems. Optimal conditions include a pH range of 7.4–7.8, temperatures of 37°C, and magnesium ions as cofactors to enhance enzymatic activity. The general reaction scheme is:

Prednisone+UDPGAUGTPrednisone Glucuronide+UDP\text{Prednisone} + \text{UDPGA} \xrightarrow{\text{UGT}} \text{this compound} + \text{UDP}

Procedural Details

A standardized protocol involves:

  • Incubation Mixture Preparation : Combining prednisone (0.1–1 mM), UDPGA (5 mM), MgCl₂ (5 mM), and UGT enzymes in Tris-HCl buffer (pH 7.4).

  • Reaction Initiation : Adding UDPGA to initiate glucuronidation, followed by agitation at 37°C for 60–120 minutes.

  • Termination and Extraction : Halting the reaction with ice-cold acetonitrile, centrifuging to remove proteins, and analyzing the supernatant via HPLC or LC-MS.

Yield and Challenges

Yields typically range from 60–80%, depending on enzyme source and substrate concentration. Recombinant UGT1A9 demonstrates higher specificity for prednisone, reducing byproduct formation. Challenges include enzyme instability and high UDPGA costs, necessitating optimization for large-scale production.

Chemical Glycosylation with Protected Glucuronic Acid Donors

Chemical synthesis offers an alternative to enzymatic methods, particularly for producing gram-scale quantities. This approach employs protected glucuronic acid donors to facilitate stereoselective glycosylation.

Trichloroacetimidate Donor Methodology

The Schmidt trichloroacetimidate method is widely utilized for its high reactivity and β-selectivity. Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate trichloroacetimidate serves as the donor, activated by BF₃·Et₂O.

Synthesis Steps

  • Donor Activation : Reacting the trichloroacetimidate donor with BF₃·Et₂O in anhydrous dichloromethane at −20°C.

  • Glycosylation : Adding prednisone dissolved in DCM, followed by gradual warming to room temperature over 12 hours.

  • Deprotection : Removing acetyl groups via Zemplén transesterification (NaOMe/MeOH) to yield this compound.

Yield and Optimization

This method achieves yields of 50–65%, with β-selectivity exceeding 90%. Critical parameters include donor-acceptor stoichiometry (1:1.2) and rigorous anhydrous conditions to prevent hydrolysis.

Bromide and Mesylate Donors

Alternative donors, such as methyl 2,3,4-tri-O-benzoyl-1-bromo-D-glucuronate, have been explored. Activated by silver triflate, these donors exhibit moderate β-selectivity (70–75%) but require longer reaction times (24–48 hours).

Intermediate-Based Synthesis via 2,3,4-Triacetyl this compound

A hybrid approach involves synthesizing a protected intermediate, 2,3,4-triacetyl this compound, followed by deprotection to obtain the final product.

Intermediate Synthesis

  • Acetylation : Treating prednisone with acetic anhydride in pyridine to protect hydroxyl groups.

  • Glucuronidation : Coupling the acetylated prednisone with a glucuronic acid donor (e.g., methyl 1-bromo-D-glucuronate) under Koenigs-Knorr conditions.

  • Isolation : Purifying the intermediate via silica gel chromatography.

Deprotection Protocol

  • Saponification : Reacting the intermediate with sodium methoxide in methanol to remove acetyl groups.

  • Acidification : Adjusting pH to 3–4 with hydrochloric acid to precipitate this compound.

  • Crystallization : Recrystallizing from ethanol-water for >95% purity.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

Method Yield Selectivity Scalability Cost
Enzymatic Glucuronidation60–80%High (β-only)ModerateHigh (enzyme)
Chemical Glycosylation50–65%ModerateHighModerate
Intermediate-Based70–85%HighIndustrialLow (bulk reagents)

Key Observations :

  • Enzymatic methods are ideal for research-scale studies due to their biological fidelity.

  • Chemical glycosylation balances cost and scalability, making it suitable for preclinical development.

  • Intermediate-based synthesis achieves the highest yields and purity, favored for industrial production .

Q & A

Q. What enzymatic pathways are responsible for the glucuronidation of prednisone, and how can researchers validate the specific UGT isoforms involved?

Prednisone glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A and UGT2B subfamilies. To validate the isoforms involved:

  • Use recombinant UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A9) in vitro to measure glucuronide formation rates via LC-MS/MS .
  • Perform kinetic assays with microsomes from human liver or intestine, comparing activity across tissues .
  • Employ chemical inhibitors (e.g., bilirubin for UGT1A1) to confirm isoform specificity .

Q. What analytical methods are recommended for detecting and quantifying prednisone glucuronide in biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize MRM transitions (e.g., m/z 589 → 413 for this compound) with reversed-phase columns (C18) and ion-pairing agents to enhance retention of polar metabolites .
  • Derivatization: For GC-MS, hydrolyze glucuronides using β-glucuronidase (e.g., 50 kU/mL in pH 5.0 buffer at 37°C for 2 hours) followed by silylation .
  • Quality Control: Include spiked matrix samples and internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers address the instability of this compound during sample preparation?

  • pH Control: Maintain samples at pH 6–7 to prevent acyl migration or hydrolysis .
  • Cold Chain: Store samples at -80°C immediately after collection and use protease/phosphatase inhibitors in buffers .
  • Rapid Processing: Limit freeze-thaw cycles and analyze within 24 hours of extraction .

Advanced Research Questions

Q. How can metabolic flux analysis distinguish between de novo synthesis and enterohepatic recirculation of this compound?

  • Isotopic Tracers: Administer ²H₂O to label newly formed glucuronides. Measure ²H enrichment at H2 and H5 positions of glucuronide via ²H NMR or LC-MS. The ratio H5/H2 > 1 indicates hepatic glycogenolysis contribution, while H5/H2 ≈ 1 suggests direct glucuronidation .
  • Compartmental Modeling: Use Bayesian MCMC simulations to estimate fractional contributions of pathways (e.g., gluconeogenesis vs. recycling) .

Q. What experimental designs are optimal for studying tissue-specific glucuronidation of prednisone in vivo?

  • Microdialysis: Implant probes in target tissues (e.g., liver, brain) to collect interstitial fluid. Analyze using LC-ESI-MS/MS with a detection limit <1 nM, as demonstrated for dopamine glucuronide in rodent brains .
  • Tissue-Specific UGT Knockout Models: Use Cre-lox systems to delete UGT1A1 in hepatocytes or enterocytes, then compare glucuronide levels in plasma and bile .

Q. How can researchers differentiate acyl-glucuronide vs. O-glucuronide isomers of prednisone?

  • Chemical Derivatization: Treat metabolites with trimethylsilyl iodide (TMSI). O-glucuronides yield 3 TMS groups, while acyl-glucuronides form 4 derivatives. Confirm via LC-HRMS .
  • Acid Stability Test: Incubate at pH 3.0 for 24 hours. Acyl-glucuronides undergo hydrolysis, while O-glucuronides remain stable .

Q. What factors contribute to intersubject variability in this compound pharmacokinetics?

  • UGT Polymorphisms: Screen for UGT1A1*28 (TA repeat variants) and UGT1A3 rs45446693, which reduce glucuronidation activity by 30–50% .
  • Drug-Drug Interactions: Co-administer UGT inhibitors (e.g., probenecid) or inducers (e.g., rifampicin) in crossover trials to assess AUC changes .

Q. How does neonatal development impact prednisone glucuronidation capacity?

  • Developmental Enzymology: Use neonatal liver microsomes from animal models (e.g., guinea pigs) to measure UGT1A1 activity against prednisone. Activity is typically <10% of adult levels at birth, increasing postnatally .
  • Bilirubin Competition: Neonates with hyperbilirubinemia show reduced prednisone glucuronidation due to UGT1A1 substrate competition .

Methodological Best Practices

  • Chromatography: For polar glucuronides, use HILIC columns (e.g., SeQuant ZIC-HILIC) with acetonitrile/ammonium formate gradients to improve resolution .
  • Enzyme Kinetics: Calculate Km and Vmax using non-linear regression (e.g., Michaelis-Menten) with GraphPad Prism. Include negative controls with heat-inactivated enzymes .
  • Data Reproducibility: For animal studies, use n ≥ 6 per group and normalize glucuronide levels to creatinine in urine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.